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Compound of Interest

Compound Name:
6-Bromoquinazoline-4-carboxylic

acid

Cat. No.: B1343833 Get Quote

Despite a comprehensive search of publicly available scientific databases and literature,

specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data

for 6-bromoquinazoline-4-carboxylic acid could not be located. This technical guide will,

therefore, outline the expected spectroscopic characteristics based on the analysis of

analogous compounds and general principles of spectroscopic interpretation for the benefit of

researchers, scientists, and drug development professionals. Furthermore, standardized

methodologies for acquiring such data are detailed below.

Introduction
6-Bromoquinazoline-4-carboxylic acid is a heterocyclic compound of interest in medicinal

chemistry and drug discovery. Its structure, featuring a quinazoline core, a carboxylic acid

functional group, and a bromine substituent, suggests a unique electronic and chemical

environment. Spectroscopic analysis, particularly NMR and MS, is crucial for the unambiguous

identification, purity assessment, and structural elucidation of this and related molecules.

Predicted Spectroscopic Data
While specific experimental data is unavailable, theoretical predictions and data from similar

structures can provide an estimation of the expected spectral features.
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Table 1: Predicted ¹H NMR Chemical Shifts for 6-
bromoquinazoline-4-carboxylic acid in DMSO-d₆

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H2 9.0 - 9.2 s

The proton at position

2 is expected to be

significantly

deshielded due to the

two adjacent nitrogen

atoms.

H5 8.2 - 8.4 d

This proton is part of

the benzene ring and

is deshielded by the

quinazoline ring

system.

H7 8.0 - 8.2 dd

Coupled to both H5

and H8, its chemical

shift is influenced by

the electron-

withdrawing bromine

atom.

H8 8.4 - 8.6 d

Deshielded due to the

anisotropic effect of

the quinazoline ring

and the adjacent

bromine atom.

COOH 13.0 - 14.0 br s

The carboxylic acid

proton is typically a

broad singlet at a very

downfield chemical

shift, which can be

exchanged with D₂O.
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Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-
bromoquinazoline-4-carboxylic acid in DMSO-d₆

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C2 150 - 155
Highly deshielded due to the

adjacent nitrogen atoms.

C4 145 - 150

The carboxylic acid-bearing

carbon is significantly

deshielded.

C4a 120 - 125 Bridgehead carbon.

C5 130 - 135

C6 125 - 130
Carbon bearing the bromine

atom.

C7 135 - 140

C8 128 - 133

C8a 150 - 155
Bridgehead carbon adjacent to

a nitrogen atom.

COOH 165 - 170
The carbonyl carbon of the

carboxylic acid.

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted Mass Spectrometry Data for 6-
bromoquinazoline-4-carboxylic acid
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Ion Predicted m/z Notes

[M+H]⁺ 252.9/254.9

The molecular ion peak will

show a characteristic isotopic

pattern for bromine (⁷⁹Br and

⁸¹Br in an approximate 1:1

ratio).

[M-H]⁻ 250.9/252.9
The deprotonated molecular

ion in negative ion mode.

[M-COOH]⁺ 207.9/209.9

A common fragmentation

pattern for carboxylic acids is

the loss of the carboxyl group.

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for a

small organic molecule like 6-bromoquinazoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid 6-bromoquinazoline-4-carboxylic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or MeOD) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.
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Lock the spectrometer on the deuterium signal of the solvent.

Data Acquisition:

¹H NMR: Acquire a proton NMR spectrum using a standard pulse sequence. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and

DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the coupling patterns (multiplicities) to deduce proton connectivity.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 6-bromoquinazoline-4-carboxylic acid (e.g., 1 mg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water.

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide)

may be added to promote ionization.
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Instrument Setup:

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass

measurements.

Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly

used for polar molecules like carboxylic acids and can be run in either positive or negative

ion mode.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or coupled to

a liquid chromatograph (LC-MS).

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular

ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

Data Analysis:

Determine the accurate mass of the molecular ion and compare it to the calculated exact

mass of 6-bromoquinazoline-4-carboxylic acid (C₉H₅BrN₂O₂).

Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine

atom.

Interpret the fragmentation pattern from the MS/MS spectrum to further confirm the

molecular structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 6-bromoquinazoline-4-carboxylic acid

Purification (e.g., Crystallization, Chromatography)

NMR Data Acquisition (1H, 13C, DEPT) MS Data Acquisition (HRMS, MS/MS)

NMR Spectral Analysis (Chemical Shift, Integration, Coupling) MS Spectral Analysis (Accurate Mass, Isotopic Pattern, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic

characterization of a chemical compound.

Conclusion
While experimental spectroscopic data for 6-bromoquinazoline-4-carboxylic acid is not

readily available in the public domain, this guide provides a framework for understanding its

likely spectral characteristics and the methodologies to obtain and interpret such data. For

researchers working with this compound, the predicted data can serve as a preliminary guide

for characterization, while the detailed protocols offer a standardized approach to acquiring

high-quality spectroscopic information. It is recommended that researchers synthesize or
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acquire a sample of 6-bromoquinazoline-4-carboxylic acid and perform the described

spectroscopic experiments to obtain definitive data for their specific applications.

To cite this document: BenchChem. [Spectroscopic Data for 6-Bromoquinazoline-4-
carboxylic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343833#spectroscopic-data-of-6-bromoquinazoline-
4-carboxylic-acid-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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